Prop-2-enyl (2S,3R)-3-[[(2S,4aR,6S,7R,8R,8aR)-7-acetamido-2-phenyl-8-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate
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Overview
Description
N-Fmoc-4,6-benzylidene-2’3’4’6’-tetra-O-acetyl T Epitope, Threonyl Allyl Ester is a complex organic compound used primarily in proteomics research. It is characterized by its molecular formula C51H58N2O19 and a molecular weight of 1003.02 g/mol . This compound is often utilized in the study of T-cell epitopes, which are crucial for understanding immune responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-4,6-benzylidene-2’3’4’6’-tetra-O-acetyl T Epitope, Threonyl Allyl Ester involves multiple steps. The process typically starts with the protection of the threonine residue using an allyl ester group. The benzylidene group is then introduced to protect the hydroxyl groups on the sugar moiety. Finally, the Fmoc group is added to protect the amine group on the threonine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are carefully controlled to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-4,6-benzylidene-2’3’4’6’-tetra-O-acetyl T Epitope, Threonyl Allyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove protective groups.
Substitution: Substitution reactions are common for modifying the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield alcohols .
Scientific Research Applications
N-Fmoc-4,6-benzylidene-2’3’4’6’-tetra-O-acetyl T Epitope, Threonyl Allyl Ester is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Utilized in the study of T-cell epitopes to understand immune responses.
Medicine: Investigated for its potential use in vaccine development and immunotherapy.
Industry: Employed in the production of specialized reagents and chemicals for research purposes.
Mechanism of Action
The mechanism of action of N-Fmoc-4,6-benzylidene-2’3’4’6’-tetra-O-acetyl T Epitope, Threonyl Allyl Ester involves its interaction with T-cell receptors. The compound mimics natural epitopes, allowing researchers to study the binding and activation of T-cells. This interaction is crucial for understanding immune responses and developing targeted therapies .
Comparison with Similar Compounds
Similar Compounds
Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine: Another Fmoc-protected amino acid used in peptide synthesis.
N-Fmoc-4,6-benzylidene-2’3’4’6’-tetra-O-acetyl T Epitope, Threonyl Allyl Ester: Similar in structure but with different protective groups.
Uniqueness
N-Fmoc-4,6-benzylidene-2’3’4’6’-tetra-O-acetyl T Epitope, Threonyl Allyl Ester is unique due to its specific combination of protective groups, which allows for selective reactions and modifications. This makes it particularly useful in the study of T-cell epitopes and immune responses .
Properties
IUPAC Name |
prop-2-enyl (2S,3R)-3-[[(2S,4aR,6S,7R,8R,8aR)-7-acetamido-2-phenyl-8-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H58N2O19/c1-8-22-61-47(59)40(53-51(60)64-23-37-35-20-14-12-18-33(35)34-19-13-15-21-36(34)37)26(2)65-49-41(52-27(3)54)44(42-39(69-49)25-63-48(71-42)32-16-10-9-11-17-32)72-50-46(68-31(7)58)45(67-30(6)57)43(66-29(5)56)38(70-50)24-62-28(4)55/h8-21,26,37-46,48-50H,1,22-25H2,2-7H3,(H,52,54)(H,53,60)/t26-,38-,39-,40+,41-,42+,43+,44-,45+,46-,48+,49+,50+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFHBTNMSVXUIB-UUGQJXGVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C5C(O4)COC(O5)C6=CC=CC=C6)OC7C(C(C(C(O7)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@@H]4[C@@H]([C@H]([C@@H]5[C@H](O4)CO[C@@H](O5)C6=CC=CC=C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H58N2O19 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747813 |
Source
|
Record name | prop-2-enyl (2S,3R)-3-[[(2S,4aR,6S,7R,8R,8aR)-7-acetamido-2-phenyl-8-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1003.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
384346-85-4 |
Source
|
Record name | prop-2-enyl (2S,3R)-3-[[(2S,4aR,6S,7R,8R,8aR)-7-acetamido-2-phenyl-8-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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